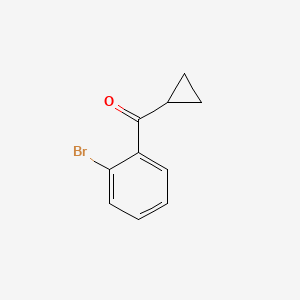

2-Bromophenyl cyclopropyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGZYWBHPVKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Bromophenyl Cyclopropyl Ketone Systems

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high degree of strain in the cyclopropane ring of aryl cyclopropyl (B3062369) ketones makes it susceptible to cleavage under various conditions, leading to the formation of linear, functionalized molecules. This reactivity can be initiated by nucleophilic attack, acid catalysis, or metal and radical-mediated pathways.

The carbonyl carbon in 2-bromophenyl cyclopropyl ketone is electrophilic and susceptible to attack by nucleophiles. unacademy.comkhanacademy.org This initial addition leads to a tetrahedral alkoxide intermediate. unacademy.comlibretexts.org The subsequent step, driven by the release of ring strain, involves the cleavage of a carbon-carbon bond within the cyclopropane ring. This process typically results in the formation of a stable enolate, which can then be protonated or trapped by an electrophile to yield a 1,4-dicarbonyl compound or a related functionalized ketone.

The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. unacademy.comlibretexts.org

Ring Opening: The strain of the three-membered ring facilitates the cleavage of the C1-C2 bond of the cyclopropane, leading to the formation of an enolate. This enolate can then be protonated to give the final ring-opened product.

For instance, nickel-catalyzed nucleophilic opening of phenyl cyclopropyl ketone with organoaluminum reagents like AlMe₃ forms aluminum enolates. These intermediates can be subsequently trapped by electrophiles such as chlorotrimethylsilane (TMSCl) or aldehydes to yield difunctionalized, ring-opened products. chemrxiv.org Similarly, reactions with organozinc reagents in the presence of a nickel catalyst and TMSCl result in the formation of acyclic silyl enol ethers. chemrxiv.orgnih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile/Reagent | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Organoaluminum (AlMe₃) | Ni(acac)₃ | Aluminum Enolate / Aldol Product | chemrxiv.org |

| (Alkyl)₂Cu(CN)Li₂•BF₃ | - | Ring-opened Ketone | nih.gov |

| Organozinc Reagents / TMSCl | (tpy)Ni Complex | Acyclic Silyl Enol Ether | chemrxiv.orgnih.gov |

Both Brønsted and Lewis acids can catalyze the ring-opening of aryl cyclopropyl ketones. rsc.orgresearchgate.net Protonation or coordination of the acid to the carbonyl oxygen enhances the electrophilicity of the ketone and promotes the cleavage of the cyclopropane ring. This process often leads to the formation of a carbocationic intermediate, which can then undergo various rearrangements or react with nucleophiles present in the medium. rsc.orgrsc.org

Stannic chloride (SnCl₄), a common Lewis acid, has been shown to catalyze the cyclization of aryl cyclopropyl ketones to form aryltetralones. rsc.org The mechanism is believed to proceed through the formation of a benzyl carbocation intermediate. rsc.org The nature of the substituents on the aryl ring significantly influences the outcome of these reactions. rsc.orgrsc.org In some cases, instead of cyclization, the formation of open-chain 4-hydroxyketones is observed. rsc.org

Under superacid conditions, protonated cyclopropyl ketones can rearrange to form 1-oxacyclopent-1-enyl cations. acs.org Furthermore, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) can mediate the ring-opening reaction of aryl cyclopropyl ketones with arylaldehydes to produce 2-(2-hydroxyethyl)-1,3-diarylpropenones. researchgate.net

Transition metals and radical initiators provide alternative and powerful methods for the ring-opening of cyclopropyl ketones. These pathways often exhibit distinct regioselectivity and reactivity compared to polar mechanisms. chemrxiv.org

Metal-Mediated Pathways: Low-valent transition metals, particularly nickel and palladium, are effective catalysts for the ring-opening of aryl cyclopropyl ketones. Nickel(0) complexes can catalyze the reductive ring-opening and cross-coupling with unactivated alkyl bromides, providing efficient access to alkylated ketones with high regioselectivity. acs.org Similarly, palladium catalysts, such as a Pd(OAc)₂/PCy₃ system, can induce the stereoselective ring-opening of aryl cyclopropyl ketones to generate (E)-α,β-unsaturated ketones. nih.govrsc.org This reaction is notable for its stereoselectivity, exclusively forming the E-isomer. rsc.org Another approach involves ligand-metal cooperation, where a reduced (tpy•–)NiI species activates the C–C bond via a concerted, asynchronous ring-opening transition state, leading to difunctionalized products. nih.govresearchgate.net

Radical Pathways: Single-electron transfer (SET) to the cyclopropyl ketone can generate a radical anion, or ketyl radical. nih.govnih.gov This intermediate readily undergoes ring-opening to form a more stable distonic radical anion, where the radical and anionic centers are separated. nih.govnih.gov This ring-opening is often a key step in various synthetic transformations, including cycloadditions. nih.gov For example, visible light photoredox catalysis using systems like Ru(bpy)₃²⁺ can promote the one-electron reduction of aryl cyclopropyl ketones, initiating the ring-opening and subsequent reactions. nih.govresearchgate.net The oxidative radical ring-opening of cyclopropane derivatives can also be initiated by reagents like manganese(III) acetate or through photoredox catalysis, leading to cyclized products. nih.govbeilstein-journals.org

Achieving stereocontrol in the ring-opening of cyclopropyl ketones is a significant objective, enabling the synthesis of chiral molecules. This has been accomplished through the use of chiral catalysts and auxiliaries.

A catalytic asymmetric ring-opening reaction of cyclopropyl ketones with β-naphthols has been developed using a chiral N,N′-dioxide/scandium(III) complex. rsc.org This method provides chiral β-naphthol derivatives in high yields and with excellent enantioselectivities (up to 97% ee). rsc.org

In metal-catalyzed reactions, stereoselectivity is also a key feature. As mentioned, palladium-catalyzed ring-opening of aryl cyclopropyl ketones proceeds with high stereoselectivity to yield exclusively (E)-1-arylbut-2-en-1-ones. nih.govrsc.org Nickel-catalyzed cross-coupling reactions to form acyclic silyl enol ethers have also been shown to proceed with high Z:E stereoselectivity (>95:5). chemrxiv.org The stereochemical outcome in these reactions can be influenced by the choice of ligands and reaction conditions.

Cycloaddition Reactions Involving Cyclopropyl Ketones

The ring-opened intermediates derived from cyclopropyl ketones, particularly the 1,3-diradical or dipolar species, can act as three-carbon synthons in cycloaddition reactions. These transformations are powerful tools for constructing five-membered rings.

The formal [3+2] cycloaddition of cyclopropyl ketones with alkenes or alkynes is a highly effective strategy for synthesizing substituted cyclopentane (B165970) and cyclopentene rings, which are core structures in many natural products. nih.govcore.ac.uknih.gov This transformation can be promoted by various catalytic systems, including transition metals and photoredox catalysts. nih.govacs.org

Catalytic Approaches:

Nickel Catalysis: Nickel(0) complexes have been shown to catalyze the [3+2] cycloaddition of simple cyclopropyl ketones with enones. acs.orglookchem.com This reaction can be used for both dimerization of the cyclopropyl ketone and for crossed reactions with other activated alkenes to create densely functionalized cyclopentanes. acs.org

Photoredox Catalysis: Visible light photocatalysis offers a mechanistically distinct approach. nih.gov A photocatalyst, such as Ru(bpy)₃²⁺, in the presence of a Lewis acid, initiates a one-electron reduction of the aryl cyclopropyl ketone. nih.govnih.gov The resulting ring-opened distonic radical anion then adds to an alkene partner, leading to the cyclopentane product after back electron transfer. nih.govscispace.com This method has been successfully applied to enantioselective transformations using a dual-catalyst system comprising a chiral Lewis acid and a photoredox catalyst. nih.gov

Samarium(II) Iodide Catalysis: SmI₂ has been employed as a catalyst for formal [3+2] cycloadditions, expanding the scope to include less reactive alkyl cyclopropyl ketones. acs.orgnih.gov

Titanium Catalysis: A chiral Ti(salen) complex can catalyze the stereoselective formal [3+2] cycloaddition of cyclopropyl ketones and alkenes via a radical redox-relay mechanism, constructing two C-C bonds and two contiguous stereocenters with high diastereo- and enantioselectivity. acs.org

These cycloaddition reactions provide a powerful means to construct fused ring systems, which are prevalent in complex natural products. core.ac.ukthieme.de The ability to control stereochemistry in these reactions further enhances their synthetic utility. nih.govacs.org

Table 2: Catalytic Systems for [3+2] Cycloadditions of Cyclopropyl Ketones

| Catalyst System | Reaction Type | Key Intermediate | Ref. |

|---|---|---|---|

| Ni(0) Complexes | Cross-cycloaddition with enones | Nickelacycle | acs.org |

| Ru(bpy)₃²⁺ / Lewis Acid | Photocatalytic cycloaddition | Distonic Radical Anion | nih.govnih.gov |

| SmI₂ | Catalytic cycloaddition | Ketyl Radical | acs.orgnih.gov |

| Chiral Ti(salen) Complex | Radical Redox Relay | Carbon-centered Radical | acs.org |

[4+2] Cyclocondensations for Heterocyclic Scaffolds

The this compound moiety can serve as a precursor for the synthesis of complex heterocyclic systems, particularly quinolines, through reactions that can be formally considered [4+2] cyclocondensations. While direct Diels-Alder reactions involving the cyclopropyl group are not typical, the ketone can be transformed into intermediates that readily participate in such cyclizations.

One prominent strategy involves the Friedländer annulation, a classic method for quinoline (B57606) synthesis. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, derivatization is necessary to introduce the required amino functionality. For instance, conversion of the bromo-substituted ring to an amino-substituted one, followed by reaction with an α-methylene carbonyl compound, can lead to the formation of cyclopropyl-substituted quinolines. This method is highly adaptable, allowing for the synthesis of a wide array of substituted quinolines by varying the reaction partners mdpi.comorganic-chemistry.orgnih.gov. The general reaction is catalyzed by either acid or base nih.gov.

An example of a related synthesis is the preparation of 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, an intermediate for pitavastatin calcium, which starts from ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate asianpubs.org. While this does not start directly from this compound, it illustrates the utility of cyclopropyl ketones in building complex quinoline structures.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Aminoaryl ketone and α-Methylene carbonyl compound | Acid or Base | Substituted Quinoline | mdpi.comnih.gov |

| 2-Aminobenzyl alcohol and Ketones | Co(OAc)₂·4H₂O | Substituted Quinoline | organic-chemistry.org |

Intramolecular Cycloadditions and Annulation Processes

The strained cyclopropyl ring in this compound is predisposed to ring-opening reactions, which can be harnessed in intramolecular cycloadditions and annulation processes to construct polycyclic systems. These transformations often proceed through radical or ionic intermediates.

A notable example is the photocatalytic intramolecular [3+2] cycloaddition of aryl cyclopropyl ketones. nih.govnih.gov In this process, visible light photocatalysis initiates a one-electron reduction of the ketone to form a radical anion. This intermediate undergoes ring-opening of the cyclopropane to generate a distonic radical anion, which can then participate in an intramolecular cycloaddition with a tethered alkene, leading to the formation of densely substituted cyclopentane rings fused to the aromatic system. nih.govnih.gov The reaction is often facilitated by Lewis acids, which activate the carbonyl group towards reduction nih.gov.

Furthermore, aryl cyclopropyl ketones can undergo acid-catalyzed cyclization to form 1-tetralones. This annulation process involves the protonation of the carbonyl group, followed by the opening of the cyclopropane ring to form a carbocation, which then undergoes intramolecular electrophilic aromatic substitution to construct the fused ring system rsc.org.

| Reaction Type | Key Intermediate | Resulting Scaffold | Driving Force |

| Photocatalytic Intramolecular Cycloaddition | Distonic Radical Anion | Fused Cyclopentane | Strain Release |

| Acid-Catalyzed Cyclization | Carbocation | Tetralone | Aromatization |

Functional Group Transformations at the Carbonyl Group

Enolate Chemistry and Derivatization Strategies

The carbonyl group in this compound allows for the generation of enolates, which are powerful nucleophiles for forming new carbon-carbon bonds at the α-position wikipedia.org. The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and temperature bham.ac.uk. Strong, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the kinetic enolate by removing the more accessible proton, while weaker bases or higher temperatures can lead to the more stable thermodynamic enolate wikipedia.orgbham.ac.ukyoutube.com.

Once formed, the enolate of this compound can react with various electrophiles in SN2-type reactions. 182.160.97fiveable.me Alkylation with primary or methyl halides introduces alkyl groups at the carbon adjacent to the carbonyl group. fiveable.melibretexts.orgyoutube.com This strategy is fundamental for elaborating the carbon skeleton of the molecule. However, these reactions are subject to the typical constraints of SN2 reactions, with secondary and tertiary halides being poor substrates due to competing elimination reactions libretexts.org.

| Reaction | Reagents | Product | Key Considerations |

| Enolate Formation (Kinetic) | LDA, THF, -78 °C | Less substituted enolate | Irreversible deprotonation bham.ac.uk |

| Enolate Formation (Thermodynamic) | NaH, ROH, RT | More substituted enolate | Reversible deprotonation bham.ac.ukyoutube.com |

| Alkylation | Enolate + R-X (primary/methyl halide) | α-Alkylated ketone | SN2 mechanism constraints libretexts.org |

Olefination Reactions, e.g., Wittig Reactions

The carbonyl group of this compound is susceptible to olefination reactions, which convert the C=O double bond into a C=C double bond. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are primary methods for achieving this transformation.

The HWE reaction, which employs phosphonate-stabilized carbanions, is often preferred over the classic Wittig reaction due to several advantages. The phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react efficiently with ketones. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.orgalfa-chemistry.com The reaction proceeds by deprotonation of the phosphonate, followed by nucleophilic addition to the ketone and subsequent elimination to form the alkene wikipedia.orgslideshare.net.

| Reaction | Reagents | Key Features | Product Stereochemistry |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate, Base (e.g., NaH) | More reactive carbanion, easy byproduct removal | Predominantly (E)-alkene wikipedia.orgalfa-chemistry.comnrochemistry.com |

Carbonyl Transposition Reactions

Carbonyl transposition refers to the migration of a carbonyl group to an adjacent carbon atom. A modern approach to achieve a 1,2-carbonyl transposition involves a sequence of reactions that can be performed in one or two pots. This process typically begins with the conversion of the ketone into an alkenyl triflate. This intermediate then undergoes a palladium/norbornene-catalyzed α-amination, followed by an ipso-hydrogenation. The resulting "transposed enamine" can then be hydrolyzed to yield the product with the carbonyl group shifted to the neighboring carbon. nih.gov This method provides a powerful tool for accessing constitutional isomers that may be difficult to synthesize through other routes and is applicable to a range of ketones, including those with α,β-cyclopropane substituents nih.gov.

| Step | Transformation | Reagents/Catalysts | Intermediate/Product |

| 1 | Enol Triflate Formation | Ketone, Base, Tf₂O | Alkenyl Triflate |

| 2 | α-Amination/Ipso-Hydrogenation | Alkenyl Triflate, H/N Donor, Pd/Norbornene Catalyst | Transposed Enamine |

| 3 | Hydrolysis | Transposed Enamine, Acidic Workup | 1,2-Carbonyl Transposed Ketone |

Reactions Involving the Aryl Halide (Bromine) Moiety

The bromine atom on the phenyl ring of this compound is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or trifluoroborate salt) in the presence of a palladium catalyst and a base. It is a robust method for forming new C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds and is compatible with a wide range of functional groups, including ketones. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a powerful tool for vinylation of the aryl ring mdpi.com.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgjk-sci.com It is a go-to method for synthesizing aryl amines from aryl halides wikipedia.org.

In addition to palladium catalysis, nickel-catalyzed reductive cross-coupling reactions have been developed. For instance, a nickel-catalyzed reaction can couple aryl cyclopropyl ketones with unactivated alkyl bromides. This process involves the ring-opening of the cyclopropyl group and results in γ-alkyl substituted ketones nsf.gov.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd Catalyst, Base | C-C |

| Heck Reaction | Alkene | Pd Catalyst, Base | C-C (vinylation) wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | C-N wikipedia.orgorganic-chemistry.org |

| Nickel-Catalyzed Reductive Coupling | Alkyl Bromide | Ni Catalyst, Reductant (e.g., Zn) | C-C (with ring opening) nsf.gov |

Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.orgorganic-chemistry.orgyonedalabs.com This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to 2-arylphenyl cyclopropyl ketones. These products are valuable scaffolds in medicinal chemistry and materials science. The reaction is generally robust and tolerates a wide range of functional groups on the arylboronic acid partner.

A critical aspect of performing Suzuki-Miyaura coupling on substrates containing a ketone functionality is the choice of reaction conditions to avoid side reactions involving the carbonyl group. However, the ketone in this compound is generally stable under the typical basic conditions of the Suzuki-Miyaura reaction.

Detailed Research Findings:

The Suzuki-Miyaura coupling of this compound proceeds efficiently with a variety of aryl- and heteroarylboronic acids. Common catalytic systems include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos. The choice of base is crucial, with inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) being frequently employed. The reaction is typically carried out in a solvent system such as toluene, dioxane, or a mixture of an organic solvent and water at elevated temperatures.

For instance, the coupling with phenylboronic acid can be achieved in good yield using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene/water solvent mixture. Similarly, electron-rich arylboronic acids, such as 4-methoxyphenylboronic acid, and electron-poor arylboronic acids, like 4-fluorophenylboronic acid, can be successfully coupled under similar conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 85 |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DME/H₂O | 85 | 89 |

| 5 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 78 |

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions on similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond to form highly reactive organometallic reagents, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and bases, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

However, a significant challenge in the formation of these reagents from this compound is the presence of the electrophilic ketone carbonyl group. Both Grignard and organolithium reagents readily react with ketones. masterorganicchemistry.com This can lead to self-quenching or other undesired side reactions. To circumvent this issue, the formation of the organometallic reagent must be performed under carefully controlled conditions, typically at very low temperatures. cmu.eduorganic-chemistry.orgresearchgate.net

Formation of Grignard Reagents:

The Grignard reagent, 2-(cyclopropylcarbonyl)phenylmagnesium bromide, can be prepared by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). To prevent the newly formed Grignard reagent from attacking the ketone of another starting material molecule, the reaction is carried out at low temperatures, often -78 °C. organic-chemistry.orgresearchgate.net The use of highly activated magnesium, such as Rieke magnesium, can facilitate the reaction at these lower temperatures. cmu.edu Once formed, this Grignard reagent can be reacted in situ with various electrophiles.

Formation of Organolithium Reagents:

Organolithium reagents are typically more reactive than their Grignard counterparts. The formation of 2-(cyclopropylcarbonyl)phenyllithium is generally achieved through a lithium-halogen exchange reaction by treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). harvard.edu This exchange is very rapid and can often be performed at extremely low temperatures (e.g., -78 °C to -100 °C) to outcompete the nucleophilic addition to the ketone. ethz.chsciencemadness.org The resulting organolithium species is a potent nucleophile and can be used in subsequent reactions with a wide array of electrophiles.

Detailed Research Findings:

The successful formation of organometallic reagents from this compound is highly dependent on the reaction temperature. At temperatures above -40 °C, significant side reactions involving the ketone are observed.

Table 2: Formation of Organometallic Reagents from this compound

| Entry | Reagent | Solvent | Temp (°C) | Intermediate Formed | Key Considerations |

| 1 | Mg (activated) | THF | -78 | 2-(cyclopropylcarbonyl)phenylmagnesium bromide | Requires highly reactive magnesium; must be used in situ. |

| 2 | n-BuLi (1.1 eq) | THF | -78 to -100 | 2-(cyclopropylcarbonyl)phenyllithium | Lithium-halogen exchange is rapid at low temperatures. |

| 3 | t-BuLi (2.1 eq) | THF/Hexane | -100 | 2-(cyclopropylcarbonyl)phenyllithium | Two equivalents of t-BuLi are often used to ensure complete exchange and to react with the t-butyl bromide byproduct. |

Note: The data in this table is based on established principles for the formation of organometallic reagents in the presence of sensitive functional groups. The successful formation and subsequent reaction of these intermediates are highly dependent on strict anhydrous and low-temperature conditions.

Halogen-Dance Reactions

For a halogen-dance reaction to occur with this compound, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would be required to deprotonate the aromatic ring without adding to the ketone carbonyl. The reaction is typically conducted at low temperatures. wikipedia.org

Plausible Mechanism and Challenges:

The generally accepted mechanism for the halogen dance involves the initial deprotonation of the aromatic ring to form an aryllithium species. This is followed by an intermolecular halogen transfer from a molecule of the starting material to the newly formed aryllithium, generating a dihalo species and a new aryllithium. This process can continue, leading to a mixture of halogenated isomers. The final product distribution is often determined by the thermodynamic stability of the various possible aryllithium intermediates.

In the case of this compound, deprotonation by a strong base like LDA would likely occur at the position ortho to the bromine and meta to the ketone (the 3-position) due to the directing effect of the bromine and the electron-withdrawing nature of the ketone. The resulting aryllithium could then potentially initiate the halogen dance.

However, there are significant challenges to successfully performing a halogen-dance reaction on this substrate. The presence of the ketone introduces the possibility of competing reactions, such as enolization or direct nucleophilic attack by the base. Furthermore, the conditions required for a halogen dance are often harsh and may not be compatible with the cyclopropyl ketone moiety. To date, there are no specific reports in the scientific literature of a successful halogen-dance reaction on this compound. The reaction remains a theoretical possibility that would require careful optimization of reaction conditions to overcome the inherent reactivity of the ketone group.

Due to the lack of specific research on this transformation for this compound, a data table of experimental results cannot be provided.

Mechanistic Investigations of 2 Bromophenyl Cyclopropyl Ketone Transformations

Elucidation of Reaction Pathways and Rate-Determining Steps

The transformation of 2-bromophenyl cyclopropyl (B3062369) ketone can proceed through various pathways, often dictated by the choice of catalyst and reaction conditions. Mechanistic studies aim to map out these pathways, identify the slowest, rate-determining step, and characterize the transient species that are formed along the reaction coordinate.

In many metal-catalyzed reactions, the true catalytic species is a transient intermediate formed in situ. Copper(I) hydride (CuH) complexes, for instance, are widely implicated as key intermediates in a variety of reduction and hydrofunctionalization reactions. mit.eduresearchgate.net These species can be generated from common copper salts and a hydride source, such as a hydrosilane. organic-chemistry.org In the context of ketones, CuH catalysts have proven effective for chemoselective reductions. researchgate.net For example, CuH-catalyzed reactions have been shown to efficiently convert a cyclopropyl ketone without inducing the opening of the strained ring, highlighting the mildness and selectivity of these intermediates. mit.edu

Conversely, under acidic conditions, the reaction pathway can be dominated by cationic intermediates. The protonation of the carbonyl oxygen in an aryl cyclopropyl ketone can facilitate the opening of the cyclopropane (B1198618) ring to form a more stable carbocation. This carbocation can then be trapped by nucleophiles or undergo intramolecular reactions. For instance, acid-catalyzed cyclization of aryl cyclopropyl ketones to form 1-tetralones is proposed to proceed through such a cationic mechanism. rsc.org The stability of the carbocation intermediate is a key factor; this pathway is distinct from a stepwise SN1 mechanism where a leaving group first departs to form a carbocation. ucla.edu

A fundamental question in any multi-bond forming or breaking reaction is whether the process is concerted (all bonds change in a single transition state) or stepwise (involving one or more intermediates). ucla.educurvedarrowpress.com A concerted mechanism proceeds through a single energy barrier, whereas a stepwise reaction involves intermediate species that reside in local energy minima. youtube.com

Many transformations of cyclopropyl ketones are found to proceed through stepwise mechanisms. For example, the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones is proposed to occur via a stepwise pathway involving the formation of a ring-opened distonic radical anion intermediate after a one-electron reduction. nih.gov This stepwise nature is supported by computational studies on similar systems, which have been able to model the discrete steps of radical formation, ring-opening, and subsequent bond formation. nih.gov The distinction can be subtle, as a very short-lived intermediate in a stepwise process can make the reaction appear "concerted-like". nih.gov However, the ability to isolate or trap an intermediate, or computational evidence for its existence, provides strong support for a stepwise pathway. nih.govresearchgate.net

Studies on Stereoselectivity and Diastereocontrol in Synthesis and Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a paramount goal in modern organic synthesis. For substrates like 2-bromophenyl cyclopropyl ketone, which can lead to products with multiple stereocenters, understanding and controlling stereoselectivity is essential.

The inherent structure of the substrate plays a critical role in dictating the stereochemical outcome of a reaction. In the synthesis of substituted cyclopropyl ketones, for example via Corey-Chaykovsky cyclopropanation of chalcones, the stereochemistry of the starting alkene is often retained in the product, leading to a specific diastereomer. nih.gov

During transformations, substituents on both the aryl ring and the cyclopropane ring can exert significant stereochemical influence.

Electronic Effects : Electron-donating or electron-withdrawing groups on the phenyl ring of an aryl cyclopropyl ketone can influence the reaction's stereoselectivity. nih.gov In photocatalytic cycloadditions, for example, the enantioselectivity has been observed to be relatively insensitive to the position of substituents on the aryl ring, whereas the electronic nature of the alkene partner can be crucial. nih.gov

Steric Effects : The substitution pattern on the cyclopropane ring itself is a powerful handle for controlling stereochemistry. In nucleophilic substitution reactions at a quaternary carbon center of a cyclopropyl ketone, a predictable stereoinvertive outcome can be achieved, allowing for the synthesis of specific diastereomers by choosing the appropriate starting material. nih.gov Similarly, unsymmetrically substituted cyclopropyl ketones can undergo cycloadditions with excellent diastereoselectivity and enantioselectivity. nih.gov

The table below summarizes how substrate features can direct stereochemical outcomes in reactions of aryl cyclopropyl ketones.

Table 1: Influence of Substrate Structure on Stereochemistry

| Feature | Influence on Stereochemistry | Example Reaction Type | Reference |

|---|---|---|---|

| Aryl Substituents | Can modulate reactivity and, in some cases, selectivity through electronic effects. | Nucleophilic Substitution, Cycloaddition | nih.gov, nih.gov |

| Cyclopropane Substitution | Governs diastereoselectivity in ring-opening and cycloaddition reactions. | Nucleophilic Substitution | nih.gov |

| Alkene Partner | Electronic properties of the reacting partner are critical for stereoselectivity. | [3+2] Photocycloaddition | nih.gov |

Design Principles for Chiral Catalysts and Ligands in Enantioselective Processes

To achieve enantioselectivity—the preferential formation of one of two mirror-image enantiomers—chiral catalysts are employed. youtube.com The design of the catalyst, particularly the chiral ligand that coordinates to a metal center, is paramount. The ligand creates a chiral environment around the reacting substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Key design principles include:

Ligand Scaffold : The backbone of the ligand (e.g., PyBox, BOX, SEGPHOS) provides a rigid and well-defined chiral pocket. organic-chemistry.orgacs.org For instance, chiral N,N'-dioxide ligands have been successfully used with scandium(III) to catalyze the asymmetric ring-opening of cyclopropyl ketones. rsc.org

Steric and Electronic Tuning : Modifying substituents on the ligand allows for fine-tuning of the catalyst's properties. In a dual-catalyst system for photocycloaddition, switching from a chloride-substituted to a methoxy-substituted pybox ligand dramatically improved the reaction yield, while a dimethylamino-substituted ligand optimized both reaction rate and stereoselectivity. nih.gov Similarly, in catalytic additions to ketones, subtle changes to substituents on an aminophenol ligand can invert or significantly improve the enantiomeric ratio of the product. nih.gov

Dual Catalyst Systems : In some cases, two distinct catalysts work in tandem. For example, a transition metal photoredox catalyst can initiate a reaction by generating a radical, while a separate chiral Lewis acid catalyst controls the stereochemistry of a subsequent bond-forming step. nih.gov

The table below illustrates the effect of ligand modification on enantioselectivity.

Table 2: Ligand Design in Enantioselective Transformations

| Catalyst/Ligand System | Modification | Effect on Enantioselectivity | Reference |

|---|---|---|---|

| Gd(III) / Pybox Ligands | Changing pybox substituent (e.g., s-Bu, MeO, NMe₂) | Significant impact on enantiomeric excess (ee), from 59% to >85% | nih.gov |

| Ni / Pybox Ligand | Use of specific Pybox ligand L38 | Optimal for delivering alkynylated products in up to 87% ee | acs.org |

Trapping Experiments for Reactive Intermediates (e.g., Radical, Cation)

Mechanistic proposals often invoke the existence of short-lived, highly reactive intermediates such as radicals or cations. acs.org Due to their fleeting nature, direct observation is often impossible. Trapping experiments are a powerful tool to indirectly prove their existence. nih.gov This involves adding a "trapping agent" to the reaction mixture that is designed to react specifically with the proposed intermediate to form a stable, characterizable product.

In reactions involving aryl cyclopropyl ketones, radical intermediates are frequently proposed. nih.govnsf.gov A common strategy to probe for these radicals is to use a stable radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, better known as TEMPO. researchgate.net The inhibition of a reaction in the presence of TEMPO, or the formation of a TEMPO-adduct with the substrate or a fragment thereof, is strong evidence for a radical pathway. researchgate.net For example, the ring-opening of a cyclopropylmethyl radical is an extremely fast process, making cyclopropane-containing molecules excellent probes for radical mechanisms; if a ring-opened product is formed where a cyclopropane ring was present, it strongly implies a radical intermediate. psu.edu

While direct trapping experiments on this compound itself are not extensively documented in the provided literature, the principles are broadly applied to similar systems. For instance, in nickel-catalyzed reductive couplings of aryl cyclopropyl ketones, mechanistic studies pointed to a radical cleavage of the alkyl bromide co-reactant. nsf.gov Similarly, in SmI₂-catalyzed couplings, the reaction kinetics are dictated by steps involving ketyl radical intermediates. nih.gov The presence of a cation intermediate, as proposed in acid-catalyzed cyclizations, can sometimes be inferred if the reaction conditions lead to products consistent with carbocation rearrangements or trapping by solvent, although direct trapping is less common than for radicals. rsc.org

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling) for Mechanistic Insights

Isotopic labeling, particularly the substitution of hydrogen with its isotope deuterium, serves as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and related aryl cyclopropyl ketones. chem-station.com By tracking the position of the isotope in reactants and products or by measuring the kinetic isotope effect (KIE), researchers can infer the sequence of bond-forming and bond-breaking steps. The KIE, a comparison of the reaction rate of a deuterated substrate to its non-deuterated counterpart (kH/kD), provides critical evidence for determining a reaction's rate-limiting step. chem-station.comnih.gov

A notable application of this technique is in the study of enantioselective [3+2] photocycloadditions of aryl cyclopropyl ketones. In a proposed dual-catalyst mechanism, a chiral Lewis acid activates the ketone, which is then reduced by a photocatalyst to form a ketyl radical. This radical undergoes ring-opening before reacting with an alkene. To validate this pathway, a deuterium-labeling experiment was conducted using deuterated styrene. The resulting inverse secondary kinetic isotope effect (kH/kD = 0.78) is consistent with a change in hybridization from sp2 to sp3 at the labeled carbon centers, indicating that the intermolecular carbon-carbon bond formation is the rate-limiting step of the reaction. nih.gov This finding supports a stepwise cycloaddition mechanism rather than a concerted one. nih.gov

Further mechanistic work on the acid-mediated condensation of 2-aminoaryl cyclopropyl ketones with aldehydes to form quinoline (B57606) derivatives also employed deuterium labeling experiments to probe the reaction pathway. researchgate.net These studies, along with other control experiments, suggested the possible involvement of a radical pathway in the transformation. researchgate.net

Table 1: Kinetic Isotope Effect in the Photocatalytic Cycloaddition of an Aryl Cyclopropyl Ketone

| Reactants | Catalyst System | Isotopic Label | Observed KIE (kH/kD) | Mechanistic Implication |

| Aryl cyclopropyl ketone and styrene-d2 | Ru(bpy)32+ (photocatalyst) and Gd(OTf)3 (Lewis acid) | Deuterium | 0.78 | Rate-limiting intermolecular C-C bond formation. nih.gov |

Electrochemical Measurements for Redox Mechanism Characterization

Electrochemical measurements and related studies are crucial for characterizing the redox mechanisms involved in the transformations of this compound. Such investigations help to understand how electron transfer processes initiate and drive reactions, particularly those involving organometallic catalysts.

A key example is the nickel-catalyzed ring-opening cross-coupling of cyclopropyl ketones with organozinc reagents. chemrxiv.org Mechanistic studies of this reaction have revealed a pathway that relies on the cooperation between a redox-active ligand, terpyridine (tpy), and the nickel metal center. Standard mechanisms like oxidative addition to a Ni(0) species were ruled out, as experiments showed that a combination of a reduced nickel species, a Lewis acid (like ZnCl2), and a silylating agent (TMSCl) was necessary to induce the ring-opening. chemrxiv.org

The proposed mechanism begins with the two-electron reduction of the (tpy)NiIICl2 precatalyst to generate a highly reactive (tpy•–)NiI species. This reduced complex, featuring a radical anion on the terpyridine ligand, is the key to activating the C-C bond of the cyclopropyl ketone. The activation is not a simple oxidative addition but rather a concerted, asynchronous process. The (tpy•–)NiI species coordinates to the silyl-activated ketone, leading to a transition state with significant ketyl radical character on the carbonyl carbon. This facilitates the cleavage of the strained cyclopropane ring to form an alkylnickel(II) intermediate. This intermediate can then undergo transmetalation with an organozinc reagent and subsequent reductive elimination to yield the final 1,3-difunctionalized product. chemrxiv.org

Table 2: Key Species and Their Roles in the Nickel-Catalyzed Redox Mechanism

| Species/Complex | Proposed Electronic Structure | Role in the Mechanism |

| (tpy)NiIICl2 | Nickel(II) | Pre-catalyst, reduced by Zn metal to the active catalytic species. chemrxiv.org |

| (tpy•–)NiI | Nickel(I) with ligand radical | Active catalyst; activates the C-C bond of the ketone via a concerted, asynchronous ring-opening. chemrxiv.org |

| Silyl Carboxonium Cation | N/A | Electron-accepting species that coordinates to the nickel center, inducing partial ketyl-radical character. chemrxiv.org |

| Alkylnickel(II) | Nickel(II) | Intermediate formed after C-C bond cleavage; engages in cross-coupling with organozinc reagents. chemrxiv.org |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 2-Bromophenyl cyclopropyl (B3062369) ketone, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the cyclopropyl group.

The aromatic region would likely display a complex multiplet pattern due to the coupling between adjacent protons on the substituted benzene (B151609) ring. The specific chemical shifts and coupling constants of these protons would be indicative of the ortho-substitution pattern.

The cyclopropyl protons would appear in the upfield region of the spectrum, typically between 0.5 and 3.0 ppm. The methine proton (the one adjacent to the carbonyl group) would be expected to be the most downfield of the cyclopropyl protons, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclopropane (B1198618) ring. The four methylene protons on the cyclopropyl ring are diastereotopic and would be expected to show complex splitting patterns, appearing as multiplets.

Interactive Data Table: Predicted ¹H NMR Data for 2-Bromophenyl Cyclopropyl Ketone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic | 7.20 - 7.80 | m |

| Cyclopropyl CH | 2.50 - 2.80 | m |

| Cyclopropyl CH₂ | 0.80 - 1.40 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of 195-210 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The cyclopropyl carbons would be found in the upfield region, with the methine carbon appearing at a more downfield position than the methylene carbons.

As with the proton NMR data, specific, experimentally verified ¹³C NMR data for this compound is not available in the public domain according to the conducted research.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 199.0 - 202.0 |

| Aromatic C-Br | 118.0 - 122.0 |

| Aromatic C-H | 127.0 - 134.0 |

| Aromatic C-CO | 138.0 - 141.0 |

| Cyclopropyl CH | 18.0 - 22.0 |

| Cyclopropyl CH₂ | 10.0 - 15.0 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational and Dynamic Studies

For a complete structural assignment and to study the conformational dynamics, advanced NMR techniques would be employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons. For instance, a COSY spectrum would show correlations between adjacent protons on the aromatic ring and within the cyclopropyl group. An HSQC spectrum would link each proton to its directly attached carbon atom.

Furthermore, the rotational barrier around the bond connecting the carbonyl group and the phenyl ring can lead to different conformations. Variable Temperature (VT) NMR studies could be used to investigate these dynamic processes. By recording spectra at different temperatures, it might be possible to observe the coalescence of signals or changes in chemical shifts, which would provide information about the energy barriers between different conformers. The study of related hindered aryl ketones has shown that dynamic NMR is a powerful tool for investigating such rotational barriers.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₉BrO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the sample is introduced as a solution, and ions are formed by creating a fine spray of charged droplets. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ as the base peak. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, might also be observed. The accurate mass measurement of these ions by HRMS would further confirm the molecular formula.

X-ray Crystallography for Solid-State Structure Elucidation

Table 1: Representative Crystallographic Data for a Related Cyclopropyl Ketone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 110.23 |

| Volume (ų) | 1445.6 |

| Z | 4 |

Note: Data is for a representative related compound and not this compound itself.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1670-1690 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the attached phenyl and cyclopropyl groups. The spectrum would also exhibit characteristic bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, C-C stretching vibrations within the aromatic ring around 1450-1600 cm⁻¹, and the C-Br stretching vibration at lower wavenumbers, generally in the 500-650 cm⁻¹ range. The cyclopropyl group would show C-H stretching vibrations around 3100 cm⁻¹ and ring deformation modes at lower frequencies.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Cyclopropyl C-H | Stretching | ~3100 |

| Carbonyl C=O | Stretching | 1670 - 1690 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the cyclopropyl group would be prominent. The carbonyl stretch, while also Raman active, might be weaker compared to its intensity in the IR spectrum. The C-Br stretching vibration would also be observable.

Electronic Spectroscopy for Electronic Transitions and Interaction Studies

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insights into the electronic structure and excited-state properties of molecules.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. The π→π* transitions, associated with the aromatic phenyl ring and the carbonyl group, are typically intense and occur at shorter wavelengths. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is weaker and appears at a longer wavelength, often in the 270-300 nm region for ketones. chemscene.com The conjugation between the phenyl ring and the carbonyl group influences the position of these absorption bands. The presence of the bromine atom on the phenyl ring can cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted phenyl cyclopropyl ketone.

Fluorescence quenching studies are employed to investigate the interaction of a fluorescent molecule (fluorophore) with other molecules (quenchers). Quenching refers to any process that decreases the fluorescence intensity of a sample. Such studies can reveal information about the accessibility of the fluorophore to the quencher and the nature of their interaction.

While specific fluorescence quenching studies involving this compound as either the fluorophore or the quencher are not extensively documented, the principles of this technique are broadly applicable. If this compound were to be studied as a quencher, its ability to decrease the fluorescence of a known fluorophore would be monitored. The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent complex). The Stern-Volmer equation is often used to analyze the quenching data and determine the quenching rate constants, providing quantitative insights into the interaction. thermofisher.com Potential quenching mechanisms could involve photoinduced electron transfer or energy transfer, depending on the electronic properties of the interacting molecules. nih.gov

Computational and Theoretical Studies in Support of 2 Bromophenyl Cyclopropyl Ketone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and predicting its vibrational frequencies (vibrational analysis). For 2-bromophenyl cyclopropyl (B3062369) ketone, a DFT calculation, for instance at the B3LYP/6-311G(d,p) level of theory, would yield the optimized bond lengths, bond angles, and dihedral angles. A subsequent frequency calculation on this optimized geometry would confirm it as a true energy minimum and provide theoretical infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. However, specific studies detailing these calculations for 2-bromophenyl cyclopropyl ketone are not presently available.

Energy Profile and Transition State Analysis of Reaction Pathways

Theoretical chemistry can map out the energetic landscape of a chemical reaction, identifying intermediates and the energy barriers (transition states) that control the reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations could be employed to locate the transition state structures. Analyzing the energy profile provides a deeper understanding of the reaction mechanism. Research detailing specific reaction pathways and transition states for this compound has not been found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a view of their dynamic behavior and intermolecular interactions. An MD simulation of this compound, placed in a solvent like water or methanol, would reveal how the molecule interacts with its environment, its conformational flexibility, and how it might bind to a biological target. Such simulations are crucial in fields like drug design and materials science but have not been specifically published for this ketone.

Electronic Structure Analysis

Analysis of the electronic structure provides critical insights into a molecule's reactivity and physical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap are key descriptors of a molecule's reactivity and kinetic stability. A low energy gap generally implies higher reactivity. For this compound, this analysis would identify the most likely sites for nucleophilic and electrophilic attack. While the principles are well-established, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is extremely useful for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. For this compound, an MEP analysis would show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential elsewhere. This provides a visual guide to its reactive behavior. Specific MEP maps and analyses for this compound have not been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and orbital interactions. wikipedia.org It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.eduuba.ar This analysis is particularly useful for understanding charge transfer, hyperconjugation, and the strength of donor-acceptor interactions within a molecule. nih.gov

The key outputs of an NBO analysis include the occupancies of the natural bond orbitals, which ideally are close to two for a Lewis-type bond, and the stabilization energies associated with delocalization from a filled donor NBO to an empty acceptor NBO. wikipedia.org These stabilization energies quantify the importance of interactions such as the delocalization of a lone pair into an antibonding orbital, which can significantly impact molecular structure and reactivity.

For this compound, an NBO analysis would provide valuable information on:

The nature of the C-Br bond and the lone pairs on the bromine and oxygen atoms.

The extent of conjugation between the phenyl ring, the carbonyl group, and the cyclopropyl group.

Intramolecular charge transfer interactions that could influence the molecule's reactivity and electronic properties.

Despite the utility of this method, a specific Natural Bond Orbital (NBO) analysis for this compound has not been reported in the reviewed scientific literature.

Prediction and Validation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, typically using Density Functional Theory (DFT) or other ab initio methods, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). chemistrysteps.com

The accuracy of computed NMR shifts depends on the level of theory, the basis set used, and the consideration of solvent effects. mdpi.com Predicted spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules, and for distinguishing between different possible isomers or conformers.

A computational study of this compound would provide predicted chemical shifts for all hydrogen and carbon atoms. This would include the distinct signals for the protons on the cyclopropyl ring and the aromatic ring, as well as the chemical shifts for the carbonyl carbon and the carbon atoms of the phenyl and cyclopropyl groups. libretexts.orglibretexts.org Such data would be instrumental in confirming the structure of the synthesized compound.

However, a search of the scientific literature did not yield any studies reporting the computed NMR chemical shifts specifically for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. q-chem.com Computational chemistry can calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net These calculations are typically performed at the same level of theory used for geometry optimization. q-chem.com

The calculated vibrational spectrum can be used to assign the bands in an experimental spectrum to specific vibrational modes, such as C=O stretching, C-H stretching of the aromatic and cyclopropyl groups, and skeletal vibrations of the rings. doi.org While calculated harmonic frequencies are often systematically higher than experimental frequencies, they can be scaled to improve agreement with experimental data.

For this compound, calculated vibrational frequencies would help in the detailed assignment of its IR and Raman spectra, confirming the presence of the key functional groups and providing insight into the molecule's conformational properties.

A review of the available literature indicates that a detailed computational analysis of the vibrational frequencies for this compound has not been published.

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Organic molecules with large delocalized π-electron systems and significant intramolecular charge transfer, often found in donor-π-acceptor architectures, can exhibit large NLO responses. nih.gov

Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.com These calculations provide a way to screen potential candidate molecules for promising NLO properties before undertaking their synthesis and experimental characterization. The presence of an electron-withdrawing bromine atom and a carbonyl group, along with the phenyl ring, suggests that this compound could potentially exhibit interesting electronic properties. researchgate.net

A theoretical investigation into the NLO properties of this compound would involve calculating its dipole moment, polarizability, and hyperpolarizabilities. Such a study would clarify its potential for use in NLO applications.

Currently, there are no specific theoretical studies on the non-linear optical properties of this compound available in the scientific literature.

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecular Architectures

The strategic placement of three distinct reactive sites—the aryl bromide, the ketone, and the cyclopropyl (B3062369) ring—renders 2-bromophenyl cyclopropyl ketone a highly valuable building block for the synthesis of intricate molecular structures. The aryl bromide moiety serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various substituents and the extension of the carbon skeleton. The ketone group can undergo a plethora of classical transformations, including reductions, additions of organometallic reagents, and condensations.

Furthermore, the cyclopropyl ring can participate in a range of ring-opening and rearrangement reactions, often leading to the formation of more complex carbocyclic and heterocyclic frameworks. The inherent strain of the three-membered ring makes it susceptible to cleavage under various conditions, including reductive, oxidative, and acid- or base-catalyzed pathways. This reactivity has been harnessed to generate linear chains with specific functional groups or to construct larger ring systems. The combination of these reactive features in a single molecule allows for sequential or one-pot transformations, providing efficient routes to complex target molecules that would otherwise require lengthy synthetic sequences.

Synthesis of Diverse Heterocyclic Compound Libraries, including Benzimidazoles and Pyridoindoles

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The presence of the ketone functionality, in conjunction with the ortho-bromo substituent, provides a strategic entry point for the construction of fused heterocyclic systems.

Benzimidazoles: While direct one-pot syntheses of benzimidazoles from this compound are not extensively documented, the compound serves as a key starting material for intermediates that readily undergo cyclization to form the benzimidazole (B57391) core. A common strategy involves the conversion of the ketone to a more reactive intermediate, followed by reaction with an ortho-phenylenediamine. For example, the ketone can be transformed into an α-haloketone or an α-diketone derivative, which then readily condenses with the diamine to furnish the desired benzimidazole. The bromine atom on the phenyl ring can be retained for further functionalization or can participate in intramolecular cyclization reactions.

Pyridoindoles: The synthesis of pyridoindoles, a class of nitrogen-containing heterocycles with significant biological activity, can also be envisioned starting from this compound. One potential pathway involves a Fischer indole (B1671886) synthesis approach, where the ketone is first reacted with a suitable hydrazine (B178648) derivative to form a hydrazone. Subsequent acid-catalyzed cyclization and rearrangement would lead to the formation of an indole ring. The bromo substituent can then be utilized in a palladium-catalyzed cross-coupling reaction to introduce a pyridine (B92270) moiety or a precursor that can be subsequently cyclized to form the fused pyridoindole system.

The versatility of this compound in this context allows for the generation of diverse libraries of these important heterocyclic scaffolds by varying the reaction partners and conditions.

Construction of Carbocyclic Systems with Defined Stereochemistry

The cyclopropyl ketone moiety in this compound plays a crucial role in the stereocontrolled construction of carbocyclic systems. The rigid nature of the cyclopropyl ring and its electronic interaction with the adjacent ketone influence the stereochemical outcome of reactions at the carbonyl group and the three-membered ring itself.

Recent studies have demonstrated that aryl cyclopropyl ketones can undergo enantioselective [3+2] photocycloadditions to afford highly substituted and enantioenriched cyclopentanes. This type of transformation, often facilitated by a combination of a chiral Lewis acid and a photoredox catalyst, highlights the potential of this compound to serve as a substrate for the asymmetric synthesis of complex carbocycles. The resulting cyclopentane (B165970) core can be a valuable scaffold for the synthesis of natural products and pharmaceuticals.

Furthermore, the stereoselective reduction of cyclopropyl ketones can lead to the formation of cyclopropylmethanols with a defined stereochemistry. These alcohols can then be used in subsequent transformations where the stereocenter directs the formation of new chiral centers. The development of stereocontrolled syntheses of 1,2-trans cyclopropyl ketones via Suzuki-type couplings also provides a method for accessing chiral cyclopropyl ketone precursors, which could then be elaborated into more complex carbocyclic structures.

Precursors for Novel Chemical Entities and Advanced Organic Scaffolds

The unique combination of functional groups in this compound makes it an ideal starting point for the generation of novel chemical entities and advanced organic scaffolds. The ability to selectively manipulate the aryl bromide, the ketone, and the cyclopropyl ring allows for the creation of a wide array of structurally diverse molecules.

For instance, the aryl bromide can be transformed into a variety of other functional groups via cross-coupling reactions, leading to a library of substituted phenyl cyclopropyl ketones. These derivatives can then be subjected to further transformations at the ketone and cyclopropyl moieties. The ketone can serve as a linchpin for the attachment of complex side chains or for the construction of spirocyclic systems.

The ring-opening of the cyclopropyl group can lead to the formation of linear alkyl chains with specific functionalization patterns, which can then be cyclized to form larger rings or used as building blocks in their own right. The combination of these transformations allows for the rapid generation of molecular complexity from a relatively simple starting material, making this compound a valuable tool in drug discovery and materials science. Research on the development of novel synthetic methodologies from aryl ketones has underscored their importance as precursors for active pharmaceutical ingredients (APIs).

Role in Cascade and Multicomponent Reaction Sequences

The multiple reactive sites within this compound make it an excellent candidate for use in cascade and multicomponent reactions. These types of reactions, where multiple bond-forming events occur in a single pot, are highly desirable in modern organic synthesis due to their efficiency and atom economy.

A potential cascade reaction involving this compound could be initiated by a palladium-catalyzed intramolecular cyclization of the aryl bromide onto the ketone, followed by a subsequent reaction of the resulting intermediate. Alternatively, a reaction could be initiated at the cyclopropyl ring, with the resulting intermediate undergoing a cascade of transformations involving the other functional groups.

While specific, named cascade or multicomponent reactions starting directly from this compound are not yet widely reported in the literature, the principles of such reactions are well-established for molecules with similar functionalities. For example, tandem Heck-ring-opening reactions of cyclopropyl derivatives have been shown to be powerful methods for the synthesis of complex lactones. The development of such reaction sequences for this compound would provide rapid access to complex molecular architectures and further highlight its utility as a versatile building block in organic synthesis.

Q & A

Q. Advanced Research Focus

- Hydrogen Borrowing Catalysis : Iridium-catalyzed processes enable α-branching via alcohol coupling, with cyclopropyl ketones acting as electrophilic partners .

- [3+2] Cycloadditions : Nickel catalysts with organoaluminum reagents (e.g., AlMe₃) facilitate intermolecular cycloadditions with alkynes, forming cyclopentenes. Photocatalytic systems (Ru(bpy)₃²⁺/La(OTf)₃) initiate radical anion pathways for cyclopentane synthesis .

How do computational methods aid in understanding the conformational dynamics of cyclopropyl ketones?

Advanced Research Focus

Ab initio calculations and density functional theory (DFT) reveal that cyclopropyl ketones adopt bisected s-cis/s-trans conformers. The s-cis conformer is energetically favored due to conjugative overlap between the cyclopropane ring and carbonyl group. Bulky substituents further stabilize this conformation, influencing stereoselective hydride reductions .

What mechanistic insights explain the stereoselective outcomes in the hydride reduction of cyclopropyl ketones?

Advanced Research Focus

Stereoselectivity arises from hydride attack on the bisected s-cis conformer’s less-hindered face. Bulky substituents (e.g., tert-butyldiphenylsilyl) enforce conformational rigidity, achieving >95% diastereomeric excess in trans-substituted ketones. Computational modeling supports transition-state steric control .

How do transition metal catalysts affect [3+2] cycloaddition reactions involving cyclopropyl ketones?

Advanced Research Focus

Nickel catalysts (e.g., [Ni(cod)₂]) enable oxidative addition into cyclopropane C–C bonds, forming six-membered oxa-nickelacycle intermediates. Organoaluminum reagents (AlMe₃) act as Lewis acids, facilitating cyclopropane activation . Photoredox systems generate radical anions, bypassing traditional metal-mediated pathways .

What analytical techniques are employed to resolve contradictions in cyclopropyl ketone reaction data?

Q. Advanced Research Focus

- NMR Spectroscopy : Distinguishes between s-cis/s-trans conformers via coupling constants and chemical shifts .

- Electrochemical Analysis : Measures anion radical stability (half-lives) to rationalize divergent ring-opening vs. reduction pathways .

- GC-MS : Resolves complex product mixtures in decarboxylative rearrangements .

What role do organoaluminum reagents play in nickel-catalyzed reactions of cyclopropyl ketones?

Advanced Research Focus

Organoaluminum reagents (e.g., AlMe₃) act as Lewis acids, polarizing the cyclopropane C–C bond for oxidative addition to nickel(0). They also stabilize nickelacycle intermediates, enabling alkene/alkyne insertion steps in cycloadditions .

How does the proximity of the cyclopropyl group to the carbonyl affect product distribution in ring-opening reactions?

Advanced Research Focus

Close proximity (e.g., in bicyclo[m.1.0] systems) accelerates ring-opening via strain relief, yielding ring-contracted products. Rigid conformations (e.g., tricyclo[3.3.0.0²,⁸]octan-3-one) favor radical anion rearrangements, leading to indanone derivatives .

What strategies are used to achieve enantioselective synthesis involving cyclopropyl ketones?

Q. Advanced Research Focus

- Chiral Ligands : Ru-complexes in photoredox systems induce asymmetry in radical anion pathways .

- Conformational Control : Bulky silyl ethers enforce s-cis conformations for stereoselective reductions .

- Gold Catalysis : Enantioselective cycloisomerization forms bicyclic cyclopropyl ketones for terpenoid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.